Kinase Selectivity Fingerprint: 2,4-Dimethylphenoxy Compound vs. Vandetanib (Multi-Kinase Clinical RET/VEGFR2 Inhibitor)
The 2,4-dimethylphenoxy compound exhibits a fundamentally different kinase engagement profile from the clinical multi-kinase inhibitor vandetanib. In a Kinobead-based competitive binding assay against human kinases, the target compound displays EC₅₀ values of 2.49 µM for RET and 1.77 µM for FLT3 [1]. By contrast, vandetanib is a potent inhibitor of RET (IC₅₀ ~100 nM) and VEGFR2/KDR (IC₅₀ ~40 nM) [2]. The ~25-fold weaker RET affinity and the absence of potent KDR inhibition in the 2,4-dimethylphenoxy compound make it unsuitable as a therapeutic RET inhibitor but potentially valuable as a non-cytotoxic control compound or a scaffold for selectivity optimization away from KDR-driven toxicity [2].
| Evidence Dimension | RET kinase inhibitory potency (EC₅₀ / IC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 2.49 µM (2,490 nM) for human RET |
| Comparator Or Baseline | Vandetanib: RET IC₅₀ ≈ 100 nM; VEGFR2/KDR IC₅₀ ≈ 40 nM |
| Quantified Difference | Target compound is ~25-fold weaker at RET than vandetanib; lacks sub-µM KDR inhibition entirely |
| Conditions | Target compound: Kinobead assay, 30 min incubation, human RET [1]. Vandetanib: biochemical kinase assay as reported in Newton et al. 2016 [2]. |
Why This Matters
For researchers developing selective RET inhibitors free of KDR-mediated hypertension toxicity, the target compound serves as a reference for the 'low-potency, low-KDR-liability' region of chemical space, enabling SAR benchmarking.
- [1] BindingDB. BDBM50551644 (CHEMBL4745937). EC₅₀ data: RET 2.49E+3 nM, FLT3 1.77E+3 nM. View Source
- [2] Newton R, Bowler KA, Burns EM, et al. The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. Eur J Med Chem. 2016;112:20-32. (Vandetanib used as reference starting point with RET IC₅₀ ≈ 100 nM and KDR IC₅₀ ≈ 40 nM.) View Source
